6-Bromo-4-chloro-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in drug development. The molecular formula of 6-Bromo-4-chloro-3-methyl-1H-indazole is C7H5BrClN2, and it has a molecular weight of approximately 220.48 g/mol.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and medicinal chemistry. Its synthesis and characterization have been documented in several scientific publications, highlighting its relevance in both academic and industrial research settings.
6-Bromo-4-chloro-3-methyl-1H-indazole is classified as an indazole derivative. Indazoles are recognized for their significant roles in pharmaceuticals, often serving as scaffolds for developing new therapeutic agents. This specific compound is of interest due to its potential interactions with biological targets, including enzymes and receptors involved in various diseases.
The synthesis of 6-Bromo-4-chloro-3-methyl-1H-indazole typically involves multiple steps, including bromination, chlorination, and methylation processes.
The synthesis may require specific reaction conditions such as temperature control, solvent choice, and the presence of catalysts to optimize yield and purity. For instance, the use of polar aprotic solvents like dimethyl sulfoxide can enhance the reaction rates and efficiency.
The molecular structure of 6-Bromo-4-chloro-3-methyl-1H-indazole features a five-membered indazole ring with three substituents: a bromine atom at position 6, a chlorine atom at position 4, and a methyl group at position 3.
The structural representation can be visualized using molecular modeling software or chemical drawing tools to better understand its spatial configuration.
6-Bromo-4-chloro-3-methyl-1H-indazole can undergo various chemical reactions:
Common reagents used include palladium catalysts for coupling reactions and reducing agents like lithium aluminum hydride for reduction processes. The choice of conditions significantly affects the outcome of these reactions.
The mechanism of action for 6-Bromo-4-chloro-3-methyl-1H-indazole involves its interaction with various biological targets. The presence of halogen substituents may enhance the compound's binding affinity to specific receptors or enzymes.
Research indicates that indazoles can act on multiple pathways within biological systems, potentially influencing cellular processes related to cancer proliferation or microbial resistance.
6-Bromo-4-chloro-3-methyl-1H-indazole is expected to exhibit typical physical properties associated with indazoles:
Chemical stability under various conditions (temperature, pH) should be assessed to determine its viability for practical applications. It may also exhibit reactivity towards nucleophiles due to the electrophilic nature of the halogen substituents.
6-Bromo-4-chloro-3-methyl-1H-indazole has several applications in scientific research:
Regioselective functionalization of the indazole core is paramount for installing bromo and chloro substituents at the C6 and C4 positions, respectively, while preserving the N-H tautomerism essential for downstream applications. The inherent electronic bias of the indazole ring system enables strategic halogen placement through substrate-controlled reactions. Directed ortho-metalation (DoM) techniques exploit directing groups (DGs) on preformed indazole intermediates to achieve C6 bromination. For instance, N-protected 3-methylindazoles undergo C6 lithiation using strong bases like lithium diisopropylamide (LDA) in tetrahydrofuran at −78°C, followed by electrophilic quenching with bromine sources to afford 6-bromo derivatives regioselectively [4]. This approach capitalizes on the ortho-directing capability of the indazole nitrogen when protected, overriding the inherent C4/C5 reactivity bias observed in unprotected systems.
Alternative strategies leverage the differential reactivity of halogen positions in dihalogenated precursors. As demonstrated in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, regioselective cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate in aprotic solvents like 2-methyltetrahydrofuran achieves moderate selectivity (70:30) for the C4-chloro over C6-chloro product. This occurs due to the enhanced electrophilicity of the C2 carbonyl-adjacent position during nucleophilic aromatic substitution (SNAr) ring closure [3]. Computational studies suggest the C4 position’s electron deficiency in certain intermediates favors selective displacement when reaction kinetics are carefully controlled.
Table 1: Regioselective Bromination Strategies for Indazole Intermediates
Starting Material | Directing Group/Strategy | Reagent/Conditions | Regioselectivity (C6:C4) | Yield (%) |
---|---|---|---|---|
N-Protected 3-methylindazole | N-Protection (e.g., SEM group) | LDA, THF, −78°C; Br₂ | >95:5 | 60–75 |
2,6-Dichlorobenzonitrile | Electronic bias + SNAr control | NBS, H₂SO₄, 25°C | N/A (monobromination) | 75–80 |
4-Chloro-3-methylindazole | Lithiation without protection | n-BuLi, −78°C; B(OMe)₃, then Br₂ | <50:50 | 30–40 |
Sequential halogen installation is critical for constructing the 6-bromo-4-chloro pattern, often requiring orthogonal reactions to avoid polyhalogenation. A robust two-step protocol involves initial regioselective bromination of 2,6-dichlorobenzonitrile precursors followed by indazole ring formation. Bromination employs N-bromosuccinimide (1.07 equivalents) in concentrated sulfuric acid (10 equivalents) at 25°C for 18 hours, achieving >93% area yield of 3-bromo-2,6-dichlorobenzonitrile with minimal dibromide formation or nitrile hydrolysis. This method’s success hinges on the precise stoichiometric control of NBS and sulfuric acid concentration, which suppresses side reactions observed under elevated temperatures or with alternative acids like trifluoroacetic acid [3].
The subsequent cyclization of the dibrominated precursor (3-bromo-2,6-dichlorobenzonitrile) with hydrazine hydrate demands solvent optimization to favor C4-chlorine retention. While polar aprotic solvents (e.g., dimethyl sulfoxide, N-methylpyrrolidone) promote indiscriminate displacement of both chlorines, branched alcohols like isopropanol improve selectivity to 70:30 for the 4-chloro-6-bromo isomer over the undesired 4,6-dichloro variant. Thermodynamic analysis suggests the enhanced solvation of the monochlorinated intermediate in protic solvents reduces over-reaction. Critical parameters include:
Table 2: Halogenation Sequences for Bromo-Chloro Indazoles
Step | Substrate | Reagents/Conditions | Key Parameters | Outcome/Intermediate | Yield (%) |
---|---|---|---|---|---|
1 | 2,6-Dichlorobenzonitrile | NBS (1.07 eq), 96% H₂SO₄ (10 eq), 25°C, 18h | H₂SO₄ concentration, NBS stoichiometry | 3-Bromo-2,6-dichlorobenzonitrile | 75–80 |
2 | 3-Bromo-2,6-dichlorobenzonitrile | N₂H₄·H₂O (1.5 eq), 2-MeTHF, 95°C | Solvent choice, temperature gradient | 6-Bromo-4-chloro-1H-indazole | 65–70* |
Alternative | 4-Chloro-3-methylindazole | Br₂, AcOH, 80°C | Electronic activation at C6 | 6-Bromo-4-chloro-3-methyl-1H-indazole | 50–60 |
*After isolation and purification; regioselectivity 70:30 for target isomer
Installing the C3-methyl group can precede or follow indazole ring closure, with each approach presenting distinct advantages. Early-stage alkylation involves nucleophilic methylation of halogenated precursors prior to cyclization. For example, lithiation of 2-bromo-4-fluoro-1-methylbenzene derivatives at −78°C using LDA in tetrahydrofuran/dimethoxyethane mixtures, followed by quenching with methyl iodide, installs the methyl group ortho to halogens with >85% efficiency. This methylated intermediate subsequently undergoes hydrazine-mediated cyclization to form the 3-methylindazole core [4]. The steric protection offered by the methyl group during cyclization can inadvertently improve regioselectivity for halogen retention at C4.
Post-cyclization methylation leverages cross-coupling on preformed haloinindazoles. While C3 position functionalization is challenging due to its electron-deficient character in the indazole ring, palladium-catalyzed reactions enable methyl group installation. Suzuki-Miyaura coupling using methylboronic acids is ineffective at C3, but Negishi coupling with zinc reagents (e.g., Zn(CH₃)₂) catalyzed by Pd(PPh₃)₄ in tetrahydrofuran achieves 60–70% conversion for 4,6-dihalo-1H-indazoles. Alternatively, copper-mediated N-methylation using iodomethane and potassium carbonate in dimethylformamide at 80°C targets the indazole nitrogen, though this competes with O-alkylation in unsymmetrical systems [7].
Table 3: Methyl Group Introduction Methods
Strategy | Substrate | Reagents/Conditions | Position Modified | Yield (%) | Limitations |
---|---|---|---|---|---|
Directed ortho-lithiation | 2-Bromo-4-fluoro-1-methylbenzene | LDA, THF/DME, −78°C; CH₃I | Arene methyl (pre-cyclization) | 85–90 | Requires cryogenic conditions |
Negishi coupling | 4,6-Dichloro-1H-indazole | Pd(PPh₃)₄, Zn(CH₃)₂, THF, 60°C | C3-methyl | 60–70 | Moderate functional group tolerance |
N-Alkylation | 6-Bromo-4-chloro-1H-indazole | CH₃I, K₂CO₃, DMF, 80°C | N1-methyl | 40–50 | Poor regioselectivity for N1 vs N2 |
Cyclization remains the pivotal step for constructing the indazole core with precise bromo, chloro, and methyl substitution. Catalysis enhances the efficiency and regioselectivity of this transformation. Copper-mediated cyclization of ortho-haloaryl hydrazones represents a scalable approach, where Cu₂O (5 mol%) in dimethylformamide at 110°C facilitates dehydrative ring closure for 3-substituted indazoles. This method tolerates bromo and chloro substituents on the aryl ring, achieving 75–85% yield without affecting halogen bonds . For 3-methylindazoles, in situ-generated methyl hydrazones from 2-bromo-6-chloroacetophenone derivatives undergo cyclization more rapidly than their unsubstituted counterparts due to reduced steric hindrance.
Palladium catalysis offers complementary pathways, particularly for electron-deficient precursors. Employing Pd(OAc)₂ (2 mol%) with XPhos ligand in toluene/water mixtures enables the carbonylative cyclization of 2-bromo-6-chlorophenylhydrazines with carbon monoxide (1 atm) at 100°C, producing 3-carboxy-6-bromo-4-chloro-1H-indazoles. Although not directly yielding the 3-methyl target, this intermediate can be decarboxylated under copper catalysis to remove the C3 carboxylate, providing a strategic entry to unsubstituted or derivatized C3 positions [7]. Recent advances in cobalt/copper bimetallic systems (e.g., Co(acac)₂/CuI) using anthranil as an aminating agent show promise for redox-neutral cyclization, minimizing over-oxidation of sensitive bromo-chloro intermediates [5].
Critical catalytic parameters include:
Table 4: Catalytic Systems for Indazole Cyclization Optimization
Catalyst System | Substrate Class | Optimal Conditions | Yield (%) | Regioselectivity Control |
---|---|---|---|---|
Cu₂O (5 mol%) | ortho-Haloaryl N-tosylhydrazones | DMF, 110°C, 12h | 75–85 | Moderate (directed by hydrazone) |
Pd(OAc)₂/XPhos | 2-Bromo-6-chlorophenylhydrazine | Toluene/H₂O (3:1), CO (1 atm), 100°C, 8h | 70–75* | High (favors C6 bromo retention) |
Co(acac)₂/CuI (bimetallic) | 2-Azido-3-bromo-6-chlorobenzaldehyde | 2-MeTHF, 80°C, anthranil, 6h | 60–65 | Excellent (chelation-controlled) |
*Yield for 3-carboxy intermediate; requires decarboxylation for 3-H indazole
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7